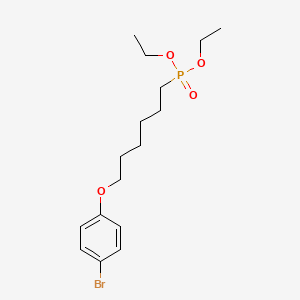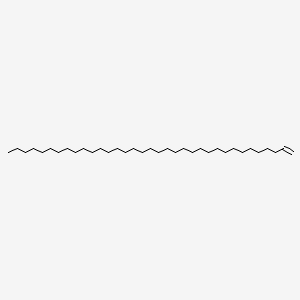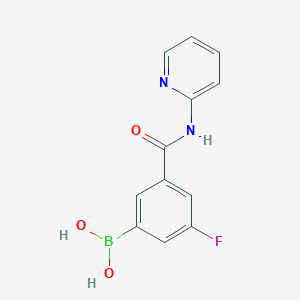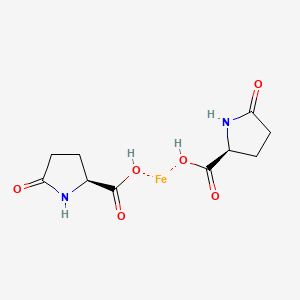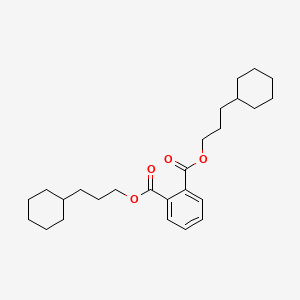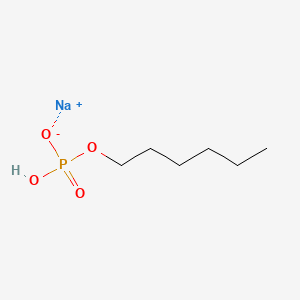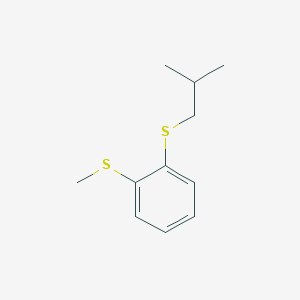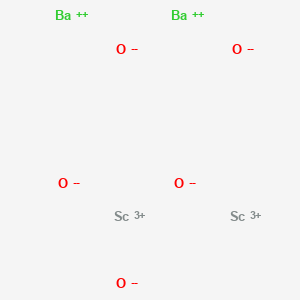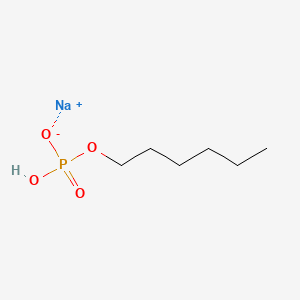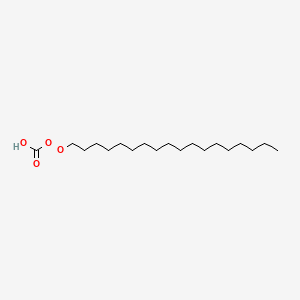
OO-octadecyl hydrogen peroxycarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OO-octadecyl hydrogen peroxycarbonate is a chemical compound with the molecular formula C19H38O4 and a molar mass of 330.5 g/mol . It is known for its unique structure, which includes a peroxycarbonate group attached to an octadecyl chain. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of OO-octadecyl hydrogen peroxycarbonate typically involves the reaction of octadecanol with peroxycarbonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Analyse Des Réactions Chimiques
OO-octadecyl hydrogen peroxycarbonate undergoes several types of chemical reactions, including:
Oxidation: The peroxycarbonate group can participate in oxidation reactions, often leading to the formation of carbonates and other oxidation products.
Reduction: Under certain conditions, the compound can be reduced to form alcohols and other reduced species.
Substitution: The octadecyl chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
OO-octadecyl hydrogen peroxycarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other peroxycarbonate compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of OO-octadecyl hydrogen peroxycarbonate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarbonate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
OO-octadecyl hydrogen peroxycarbonate can be compared with other similar compounds, such as:
Peroxycarbonic acid esters: These compounds share the peroxycarbonate functional group but differ in the length and structure of the alkyl chain.
Hydrogen peroxides: While they also generate ROS, hydrogen peroxides have different reactivity and stability profiles.
Organic peroxides: These compounds have similar oxidative properties but may have different applications and safety considerations.
The uniqueness of this compound lies in its specific structure, which combines the properties of a long alkyl chain with the reactivity of the peroxycarbonate group.
Propriétés
Numéro CAS |
70741-84-3 |
|---|---|
Formule moléculaire |
C19H38O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
octadecoxy hydrogen carbonate |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23-19(20)21/h2-18H2,1H3,(H,20,21) |
Clé InChI |
SGNOCVPMLRBFTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOOC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




